JNJ-42314415

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

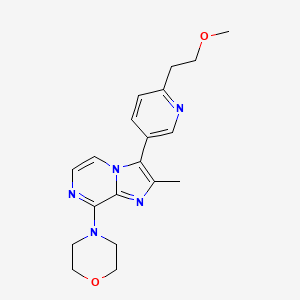

C19H23N5O2 |

|---|---|

Poids moléculaire |

353.4 g/mol |

Nom IUPAC |

4-[3-[6-(2-methoxyethyl)-3-pyridinyl]-2-methylimidazo[1,2-a]pyrazin-8-yl]morpholine |

InChI |

InChI=1S/C19H23N5O2/c1-14-17(15-3-4-16(21-13-15)5-10-25-2)24-7-6-20-18(19(24)22-14)23-8-11-26-12-9-23/h3-4,6-7,13H,5,8-12H2,1-2H3 |

Clé InChI |

XVWPXHVWMMHZOG-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(N2C=CN=C(C2=N1)N3CCOCC3)C4=CN=C(C=C4)CCOC |

Origine du produit |

United States |

Foundational & Exploratory

JNJ-42314415: A Technical Guide to its Mechanism of Action as a Phosphodiesterase 10A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42314415 is a potent and selective, centrally active inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3][4] This document provides a comprehensive overview of its mechanism of action, detailing its molecular target, impact on intracellular signaling, and its pharmacological effects in preclinical models. The information is intended for researchers and professionals in the field of drug development seeking a technical understanding of this compound.

Core Mechanism of Action: PDE10A Inhibition

This compound exerts its pharmacological effects by inhibiting the enzyme phosphodiesterase 10A (PDE10A). PDE10A is a dual-substrate enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[5] By inhibiting PDE10A, this compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. This amplification of cyclic nucleotide signaling is the primary mechanism through which this compound modulates neuronal function.

In Vitro Potency and Selectivity

This compound has demonstrated significant potency and selectivity for PDE10A in in vitro assays. The following table summarizes the key quantitative data available:

| Target | Species | Assay Type | Value | Reference |

| PDE10A | Human | Ki | 35 nM | [1][2][3][4] |

| PDE10A | Rat | Ki | 64 nM | [1][2] |

| Other PDE families | - | Selectivity | >100-fold | [2] |

| PDE10A2 (rat, recombinant) | Rat | IC50 | 190 nM | [1] |

Impact on Striatal Signaling Pathways

PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a brain region critical for motor control, cognition, and reward.[5] The mechanism of action of this compound is therefore closely linked to its modulation of signaling pathways within these neurons. The striatum is a key component of the basal ganglia circuitry, which is implicated in the pathophysiology of schizophrenia.

By increasing intracellular levels of cAMP and cGMP, the inhibition of PDE10A by this compound is thought to rebalance the activity of the direct and indirect pathways of the basal ganglia. This is achieved through the modulation of dopamine D1 and D2 receptor-mediated signaling. Specifically, elevated cAMP levels can potentiate D1 receptor signaling (direct pathway) and functionally attenuate D2 receptor signaling (indirect pathway). This dual action is believed to contribute to its potential antipsychotic effects.[6][7]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. m.youtube.com [m.youtube.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. biorxiv.org [biorxiv.org]

- 5. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pivotal role of phosphodiesterase 10A in the integration of dopamine signals in mice striatal D1 and D2 medium-sized spiny neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-42314415 and the PDE10A Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the regulation of cyclic nucleotide signaling, primarily within the medium spiny neurons of the striatum. Its inhibition presents a compelling therapeutic strategy for certain neuropsychiatric disorders, particularly those involving dysregulated dopamine signaling, such as schizophrenia. JNJ-42314415 is a potent and selective inhibitor of PDE10A that has been investigated for its potential as an antipsychotic agent. This technical guide provides an in-depth overview of the this compound PDE10A inhibition pathway, summarizing key preclinical data, outlining experimental methodologies, and visualizing the core signaling cascades.

Core Mechanism of Action: PDE10A Inhibition

PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling.[1][2] By inhibiting PDE10A, this compound effectively increases the intracellular concentrations of cAMP and cGMP in striatal medium spiny neurons.[2] This amplification of cyclic nucleotide signaling modulates the activity of downstream effectors, including protein kinase A (PKA) and protein kinase G (PKG), thereby influencing neuronal excitability and gene expression.

The primary mechanism through which PDE10A inhibition is thought to exert its antipsychotic-like effects is by modulating the dopamine D1 and D2 receptor signaling pathways in the striatum.[3] Specifically, inhibition of PDE10A has been shown to reduce dopamine D2 receptor-mediated neurotransmission while simultaneously potentiating dopamine D1 receptor-mediated signaling.[3][4] This dual action is believed to contribute to a more favorable side-effect profile compared to traditional D2 receptor blockers.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | Kᵢ (nM) | Reference |

| PDE10A | Human (recombinant) | 35 | [5][6] |

| PDE10A | Rat (recombinant) | 64 | [5][6] |

Table 2: In Vivo Effects of this compound in Rodent Models

| Assay | Effect | Comparison with D2 Blockers | Reference |

| Striatal PDE10A Occupancy | Dose-dependent increase | - | [3][7] |

| Conditioned Avoidance Behavior | Inhibition | More efficient than D2 blockers | [3][5] |

| Apomorphine-Induced Stereotypy | Antagonism | Less efficient than D2 blockers | [3] |

| Phencyclidine-Induced Behavior | Antagonism | More efficient than D2 blockers | [3][5] |

| Scopolamine-Induced Behavior | Antagonism | More efficient than D2 blockers | [3][5] |

| Catalepsy Induction | Less pronounced | Weaker and non-dose-dependent effect | [3][5][8] |

Signaling Pathways

The inhibition of PDE10A by this compound initiates a cascade of intracellular events that ultimately modulate neuronal function. The following diagrams illustrate these key signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and other PDE10A inhibitors.

In Vivo PDE10A Enzyme Occupancy

This protocol is a generalized procedure based on methodologies for assessing target engagement of PDE10A inhibitors in rodents.

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Drug Administration: this compound is administered orally (p.o.) at varying doses.

-

Tracer Administration: A radiolabeled PDE10A ligand (e.g., [¹⁸F]MNI-659) is administered intravenously (i.v.) at a specific time point after this compound administration.[1]

-

Tissue Collection: At a predetermined time after tracer injection, animals are euthanized, and brains are rapidly removed and dissected to isolate the striatum (target region) and cerebellum (reference region with negligible PDE10A expression).

-

Radioactivity Measurement: The radioactivity in the striatum and cerebellum is measured using a gamma counter.

-

Occupancy Calculation: PDE10A occupancy is calculated as the percentage reduction in specific binding of the radiotracer in the striatum of drug-treated animals compared to vehicle-treated controls. The formula used is: % Occupancy = [1 - (Striatum/Cerebellum ratio in drug-treated) / (Striatum/Cerebellum ratio in vehicle-treated)] x 100.

-

Data Analysis: ED₅₀ values (the dose required to achieve 50% occupancy) are determined by non-linear regression analysis of the dose-occupancy data.

Conditioned Avoidance Response (CAR)

This protocol is a standard method for assessing the antipsychotic-like activity of a compound.[9][10]

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.

-

Animal Model: Male Wistar rats are often used.

-

Training:

-

A conditioned stimulus (CS), typically a light or tone, is presented for a set duration (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.

-

If the rat fails to move, an unconditioned stimulus (US), a mild foot shock, is delivered through the grid floor, co-terminating with the CS.

-

Movement to the other compartment during the US is recorded as an escape response.

-

Training consists of multiple trials per session over several days until a stable baseline of avoidance responding is achieved.

-

-

Testing:

-

Once trained, rats are administered this compound or vehicle orally.

-

At a specified time post-dosing, the rats are placed back in the shuttle box and subjected to a test session.

-

The number of avoidance and escape responses are recorded.

-

-

Data Analysis: The ED₅₀ for the inhibition of the conditioned avoidance response is calculated. A selective effect on avoidance without significantly affecting escape responses is indicative of antipsychotic-like activity.[10]

Apomorphine-Induced Stereotypy

This protocol assesses the ability of a compound to antagonize dopamine agonist-induced behaviors.[11][12]

-

Animal Model: Male mice or rats.

-

Drug Administration:

-

This compound or vehicle is administered orally.

-

At a predetermined time later, apomorphine, a non-selective dopamine agonist, is administered subcutaneously (s.c.).

-

-

Behavioral Observation: Immediately after apomorphine injection, animals are placed in individual observation cages and their behavior is scored for stereotypy (e.g., sniffing, licking, gnawing, and head weaving) at regular intervals for a set duration.

-

Data Analysis: The total stereotypy score for each animal is calculated. The ED₅₀ for the antagonism of apomorphine-induced stereotypy is determined.

Clinical Development and Outlook

While preclinical studies with this compound and other PDE10A inhibitors showed promise, the clinical development of this class of drugs for the treatment of schizophrenia has been challenging. Several PDE10A inhibitors have failed to demonstrate significant efficacy in Phase II clinical trials for acute schizophrenia.[7] These trials have often shown that while the drugs are generally well-tolerated, they do not produce a clinically meaningful improvement in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo.[7] The reasons for this disconnect between preclinical and clinical findings are still under investigation but may involve complexities of the disease pathophysiology and the specific role of PDE10A in human neuropsychiatric disorders. Despite these setbacks, research into the PDE10A pathway continues, with a focus on refining the therapeutic potential of its inhibition for various central nervous system disorders.

References

- 1. In vivo measurement of PDE10A enzyme occupancy by positron emission tomography (PET) following single oral dose administration of PF-02545920 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. This compound |CAS:1334165-90-0 Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]

- 9. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 11. Biphasic effects of MIF-1 and Tyr-MIF-1 on apomorphine-induced stereotypy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-42314415 role in dopamine signaling

An In-depth Technical Guide on the Role of JNJ-42314415 in Dopamine Signaling

Executive Summary

This compound is a potent and centrally active inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum. By inhibiting PDE10A, this compound modulates cyclic nucleotide signaling (cAMP and cGMP), which in turn influences the two primary dopamine receptor pathways. Specifically, its mechanism leads to the potentiation of dopamine D1 receptor signaling and the attenuation of dopamine D2 receptor signaling.[1][2] This dual action provides a novel approach to treating neuropsychiatric disorders like schizophrenia, with preclinical data suggesting antipsychotic efficacy and a potentially improved side-effect profile compared to traditional D2 receptor antagonists.[1][3][4]

Core Mechanism of Action: PDE10A Inhibition

Phosphodiesterase 10A is a key enzyme in the brain's basal ganglia circuits, responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) into their inactive forms, AMP and GMP.[4] These cyclic nucleotides act as crucial second messengers in intracellular signaling cascades, particularly those initiated by dopamine receptor activation.[5][6]

This compound selectively binds to and inhibits the catalytic activity of PDE10A. This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation within the MSNs. The elevated levels of these second messengers enhance the activity of downstream effectors like Protein Kinase A (PKA), thereby amplifying the signaling response.[2]

Modulation of Dopamine Receptor Pathways

The striatum contains two main populations of MSNs that form distinct pathways modulated by dopamine:

-

Direct Pathway (D1-MSNs): Express dopamine D1 receptors, which are coupled to Gs proteins that stimulate adenylyl cyclase, leading to increased cAMP production.

-

Indirect Pathway (D2-MSNs): Express dopamine D2 receptors, which are coupled to Gi proteins that inhibit adenylyl cyclase, leading to decreased cAMP production.[4]

The action of this compound impacts both pathways simultaneously:

-

In D1-MSNs: By preventing cAMP degradation, this compound potentiates D1 receptor-mediated neurotransmission.[1]

-

In D2-MSNs: Inhibition of PDE10A counteracts the D2 receptor's effect of suppressing adenylyl cyclase activity. This leads to a relative increase in cAMP and a functional reduction of D2 receptor-mediated signaling.[1][2]

This dual mechanism—enhancing D1 signaling while dampening D2 signaling—is believed to underlie the antipsychotic potential of PDE10A inhibitors.[1]

Quantitative Data and In Vitro Potency

This compound demonstrates high potency and selectivity for the PDE10A enzyme. In vitro studies have established its binding affinity and inhibitory concentration, highlighting its specificity over other phosphodiesterase families.

| Parameter | Species/Source | Value | Reference |

| K_i | Human recombinant PDE10A | 35 nM | [3][7] |

| K_i | Rat recombinant PDE10A | 64 nM | [7] |

| Selectivity | Over other 10 PDE families | >100-fold | [3] |

Preclinical Efficacy and Experimental Protocols

The antipsychotic potential of this compound has been evaluated in several rodent behavioral models that are predictive of efficacy in humans. These studies compare its profile to that of classic D2 receptor blockers.

Key Experimental Findings

-

Conditioned Avoidance Behavior (CAR): Similar to D2 receptor blockers, this compound effectively inhibits conditioned avoidance behavior, a primary screen for antipsychotic activity.[1] This effect is observed at doses that correspond closely to the ED50 for striatal PDE10A occupancy.[1][8]

-

Antagonism of Stimulant-Induced Behaviors: this compound blocks behaviors induced by both dopaminergic (d-amphetamine, apomorphine) and non-dopaminergic (phencyclidine, scopolamine) stimulants.[1][3] However, it is comparatively more efficient than D2 blockers against non-dopaminergic stimulants and less efficient against dopaminergic ones.[1]

-

Side Effect Profile:

-

Catalepsy: Induces significantly less catalepsy compared to potent D2 receptor blockers, suggesting a lower risk of extrapyramidal side effects (EPS).[1][3]

-

Prolactin: Unlike D2 antagonists, this compound is devoid of effects on prolactin release, indicating it does not significantly impact the tuberoinfundibular dopamine pathway.[1][9]

-

Example Experimental Protocol: Conditioned Avoidance Response (CAR)

The following is a generalized protocol based on standard methodologies for assessing antipsychotic-like effects in rodents.

-

Objective: To assess the ability of a test compound to inhibit a learned avoidance response, which is predictive of antipsychotic efficacy.

-

Apparatus: A shuttle box divided into two compartments, equipped with a conditioned stimulus (e.g., light or tone) and an unconditioned stimulus (e.g., mild foot shock).

-

Procedure:

-

Acquisition Phase (Training): The animal is placed in the shuttle box. The conditioned stimulus (CS) is presented for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US) of a foot shock. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If it fails to move, it can escape the shock by moving after the US has started (escape response). This is repeated over several trials.

-

Treatment Phase (Testing): Once animals are trained to a stable level of performance (e.g., >80% avoidance), they are treated with either the vehicle control or a dose of this compound.

-

Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. A significant reduction in avoidance responses without a corresponding increase in escape failures is indicative of antipsychotic-like activity.

-

Comparison with D2 Receptor Blockers

The therapeutic profile of this compound is distinct from that of traditional antipsychotics, which primarily act as D2 receptor antagonists.

| Feature | This compound (PDE10A Inhibitor) | Typical D2 Receptor Blockers |

| Primary Mechanism | Increases cAMP/cGMP by inhibiting PDE10A | Direct antagonism of dopamine D2 receptors |

| Effect on D1 Signaling | Potentiates/Enhances[1] | Indirect or minimal effects |

| Effect on D2 Signaling | Attenuates/Reduces[1] | Blocks |

| Catalepsy Induction | Less pronounced[1][3] | High risk, dose-dependent |

| Prolactin Release | No effect[1][9] | Significant increase |

| Efficacy vs. Dopaminergic Stimulants | Less efficient[1] | Highly efficient |

| Efficacy vs. Non-Dopaminergic Stimulants | More efficient[1] | Less efficient |

Clinical Perspective

This compound and other PDE10A inhibitors represent a promising therapeutic strategy for schizophrenia.[5] The preclinical data strongly support the hypothesis that PDE10A inhibition could provide antipsychotic benefits while avoiding many of the debilitating side effects associated with D2 receptor blockade, such as motor symptoms and hyperprolactinemia.[8][9] However, the translation of these preclinical findings into clinical success has been challenging, with some PDE10A inhibitors failing to meet primary endpoints in Phase 2 trials for acute schizophrenia.[8] Further research is necessary to fully understand the clinical implications of this dual D1 potentiation and D2 attenuation mechanism.[1]

References

- 1. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum | Journal of Neuroscience [jneurosci.org]

- 3. This compound |CAS:1334165-90-0 Probechem Biochemicals [probechem.com]

- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]

JNJ-42314415: A Technical Overview of a Novel PDE10A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor. The document synthesizes available preclinical data, details its mechanism of action, and discusses its position within the broader context of PDE10A inhibitors developed for psychiatric disorders.

Introduction

This compound, with the chemical name 3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine, was identified as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2] PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, where it plays a crucial role in modulating cyclic nucleotide signaling.[3] By inhibiting PDE10A, this compound was investigated for its potential as a novel antipsychotic agent with an improved side-effect profile compared to traditional dopamine D2 receptor blockers.[1][3]

Discovery and Preclinical Pharmacology

This compound emerged from discovery efforts at Janssen Research & Development aimed at identifying novel treatments for schizophrenia.[1] Preclinical evaluation revealed its potential as a centrally active PDE10A inhibitor.[2][4][5]

In Vitro Potency and Selectivity

This compound demonstrated notable potency for PDE10A in in vitro assays. Despite being characterized as having relatively low activity in vitro compared to some other PDE10A inhibitors, it proved to be a potent and specific inhibitor in vivo.[3] Key quantitative data from in vitro studies are summarized in the table below.

| Parameter | Enzyme Source | Value | Reference |

| Ki | Human recombinant PDE10A | 35 nM | [2][4][6] |

| Ki | Rat recombinant PDE10A | 64 nM | [2][4] |

| Selectivity | Over other 10 PDE families | >100-fold | [2] |

In Vivo Characterization

In vivo studies in rodent models were crucial in characterizing the pharmacological profile of this compound. These studies compared its effects to those of traditional D2 receptor antagonists and other PDE10A inhibitors.

Key findings from in vivo studies include:

-

Antagonism of stimulant-induced behavior: Similar to D2 receptor blockers, this compound was effective in antagonizing behaviors induced by stimulants.[1]

-

Inhibition of conditioned avoidance behavior: The compound demonstrated efficacy in inhibiting conditioned avoidance responses, a classic preclinical model for antipsychotic activity.[1][3] These effects were observed at doses that corresponded to significant striatal PDE10A occupancy.[1]

-

Differential effects on dopamine- and non-dopamine-mediated behaviors: Compared to D2 receptor blockers, this compound was more efficient at blocking behaviors induced by non-dopaminergic stimulants like phencyclidine and scopolamine, and less efficient against behaviors induced by dopaminergic stimulants such as apomorphine and d-amphetamine.[1][3]

-

Reduced catalepsy: this compound induced less pronounced catalepsy, a common side effect associated with D2 receptor antagonists, suggesting a potentially improved motor side-effect profile.[1][3][7]

-

Hypothermia: At a high dose of 24.7 mg/kg, this compound was observed to induce hypothermia.[4]

Mechanism of Action

The proposed antipsychotic mechanism of this compound and other PDE10A inhibitors centers on their ability to modulate the activity of the direct and indirect pathways of the basal ganglia.

In the indirect pathway, dopamine binding to D2 receptors inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP). PDE10A further reduces cAMP levels by hydrolyzing it to AMP. By inhibiting PDE10A, this compound leads to an accumulation of cAMP, thereby increasing the activity of the indirect pathway. This is thought to contribute to its antipsychotic effects. A similar mechanism, involving both cAMP and cGMP, is proposed for the direct pathway, where PDE10A inhibition potentiates D1 receptor-mediated signaling.[3] This dual action of reducing D2 receptor-mediated neurotransmission while potentiating D1 receptor-mediated neurotransmission was hypothesized to lead to antipsychotic activity with a better side-effect profile.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in the primary literature, notably by Megens et al. (2014).[1] Below are generalized descriptions of the key experimental methodologies.

PDE10A Inhibition Assay (In Vitro)

The potency of this compound against PDE10A was likely determined using a standard enzyme inhibition assay. A generalized workflow for such an assay is as follows:

This type of assay typically involves incubating the recombinant PDE10A enzyme with varying concentrations of the inhibitor (this compound) before adding the substrate (cAMP or cGMP). The amount of product (AMP or GMP) formed is then quantified, often using methods like scintillation proximity assay or fluorescence polarization. The concentration of the inhibitor that produces 50% inhibition (IC50) is determined and can be converted to an inhibition constant (Ki).

Conditioned Avoidance Response (CAR) Assay (In Vivo)

The CAR test is a widely used behavioral paradigm to predict the antipsychotic potential of a compound. A typical protocol involves:

-

Acquisition Phase: An animal (commonly a rat) is trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a conditioned stimulus (e.g., a light or tone) that precedes it. The animal learns to move to a different compartment of the testing chamber to avoid the shock.

-

Testing Phase: Once the avoidance response is learned, the animal is treated with the test compound (this compound) or a vehicle control.

-

Data Collection: The number of successful avoidances is recorded. A reduction in avoidance responses without significant motor impairment is indicative of antipsychotic-like activity.

Development and Clinical Context

While this compound showed a promising preclinical profile, its progression into clinical trials is not documented in publicly available information. The broader development of PDE10A inhibitors for schizophrenia has faced significant challenges. Several other PDE10A inhibitors from different pharmaceutical companies have been evaluated in clinical trials for schizophrenia but ultimately failed to demonstrate sufficient efficacy.[3] For instance, a phase 2a proof-of-concept trial of another PDE10A inhibitor, MP-10, was ineffective in treating acute exacerbations of schizophrenia.[8] Similarly, PF-02545920 did not show a significant difference from placebo in a phase 2 study for schizophrenia.

The reasons for these clinical failures are not fully understood but may be related to the complex neurobiology of schizophrenia and the specific role of PDE10A in human pathophysiology. It is possible that the preclinical models, while valuable, do not fully recapitulate the complexities of the disease in humans. The clinical outcomes of other PDE10A inhibitors have likely influenced the development trajectory of compounds like this compound.

Conclusion

This compound is a potent and selective PDE10A inhibitor that demonstrated a promising preclinical profile as a potential antipsychotic agent with an improved side-effect profile over traditional D2 receptor antagonists. Its mechanism of action, centered on the modulation of striatal medium spiny neuron activity, represents a novel approach to treating psychosis. However, the lack of available clinical trial data for this compound, coupled with the clinical trial failures of other drugs in its class, highlights the challenges of translating preclinical findings in this area into effective therapies for schizophrenia. Further research is needed to fully understand the therapeutic potential of PDE10A inhibition.

References

- 1. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound |CAS:1334165-90-0 Probechem Biochemicals [probechem.com]

- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]

- 8. researchgate.net [researchgate.net]

JNJ-42314415: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of JNJ-42314415, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experimental procedures are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams.

Chemical Structure and Properties

This compound, with the chemical name 3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine, is a small molecule inhibitor of the PDE10A enzyme.[1][2] Its core structure is an imidazo[1,2-a]pyrazine ring system.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₃N₅O₂ | [2][3] |

| Molecular Weight | 353.42 g/mol | [3] |

| CAS Number | 1334165-90-0 | [2][3] |

| IUPAC Name | 3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine | [1][2] |

| SMILES | CC1=C(N2C(C(N3CCOCC3)=NC=C2)=N1)C4=CC=C(N=C4)CCOC | |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO (10 mM) | [4] |

| Storage | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months | [3] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various signaling pathways.

By inhibiting PDE10A, this compound increases the intracellular concentrations of cAMP and cGMP. This modulation of cyclic nucleotide signaling is believed to be the primary mechanism underlying its pharmacological effects. The table below summarizes the in vitro inhibitory activity of this compound.

| Target | Potency (Ki) | Reference |

| Human recombinant PDE10A | 35 nM | [3][4] |

| Rat recombinant PDE10A | 64 nM | [4] |

Signaling Pathway of PDE10A Inhibition

The following diagram illustrates the signaling pathway affected by the inhibition of PDE10A by this compound. In striatal medium spiny neurons, dopamine D1 receptor activation stimulates adenylyl cyclase (AC) to produce cAMP, while D2 receptor activation inhibits this process. PDE10A breaks down cAMP, thus terminating the signal. By inhibiting PDE10A, this compound enhances cAMP signaling downstream of D1 receptor activation and counteracts the effects of D2 receptor activation.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not publicly available. However, based on the synthesis of similar imidazo[1,2-a]pyrazine derivatives, a general workflow can be outlined.

General Synthesis Workflow

The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves a condensation reaction between a 2-aminopyrazine derivative and an α-haloketone. The following diagram illustrates a generalized synthetic workflow.

General Purification Protocol (HPLC)

High-performance liquid chromatography (HPLC) is a common method for the purification of small organic molecules like this compound. A general protocol would involve:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the compound has strong absorbance.

-

Fraction Collection: Fractions corresponding to the desired product peak are collected.

-

Solvent Removal: The solvent is removed from the collected fractions, typically by lyophilization or rotary evaporation, to yield the purified compound.

General Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight.

-

Purity Analysis: The purity of the final compound would be determined by analytical HPLC, typically aiming for >95% or >98% purity.

In Vitro PDE10A Inhibition Assay

The inhibitory activity of this compound against PDE10A can be determined using a variety of commercially available assay kits. A common method is a fluorescence polarization (FP)-based assay.

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cAMP or cGMP substrate. When the substrate is hydrolyzed by PDE10A, the resulting fluorescent mononucleotide binds to a larger binding agent, causing an increase in polarization. Inhibitors of PDE10A will prevent this hydrolysis, resulting in a low polarization signal.

General Protocol:

-

A solution of the fluorescently labeled cyclic nucleotide substrate is incubated with the PDE10A enzyme in the presence of varying concentrations of this compound.

-

After a set incubation period, a binding agent is added.

-

The fluorescence polarization is measured using a suitable plate reader.

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated from the dose-response curve.

In Vivo Assessment: Conditioned Avoidance Response (CAR)

The in vivo efficacy of this compound has been evaluated using the conditioned avoidance response (CAR) test in rats, a widely used preclinical model to predict the antipsychotic potential of a compound.[1]

Principle: In the CAR test, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding neutral stimulus (e.g., a light or a tone). Clinically effective antipsychotic drugs are known to suppress this conditioned avoidance response at doses that do not impair the animal's ability to escape the aversive stimulus.

General Procedure:

-

Acquisition Phase: Rats are trained in a shuttle box where a conditioned stimulus (CS; e.g., a light) is presented for a short period, followed by an unconditioned stimulus (US; e.g., a mild foot shock). The animal can avoid the shock by moving to the other side of the shuttle box during the CS presentation.

-

Testing Phase: Once the animals have learned the avoidance response, they are treated with this compound or a vehicle control.

-

Data Analysis: The number of successful avoidance responses is recorded. A significant reduction in avoidance responses in the drug-treated group compared to the control group, without a significant effect on escape responses, is indicative of antipsychotic-like activity.

Studies have shown that this compound effectively blocks conditioned avoidance behavior in rats, suggesting its potential as an antipsychotic agent.[1] For detailed protocols of the in vivo experiments, including specific dosages and timing, it is recommended to consult the primary literature, such as Megens et al., 2014, in the Journal of Pharmacology and Experimental Therapeutics.[1]

References

- 1. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]

- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

In Vitro Activity of JNJ-42314415: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

JNJ-42314415 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. By inhibiting PDE10A, this compound modulates cyclic nucleotide signaling pathways, which are crucial for a variety of neuronal functions. This document provides a detailed overview of the in vitro activity of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The in vitro potency and selectivity of this compound have been characterized through various enzymatic assays. The following tables summarize the key findings.

| Target Enzyme | Species | Assay Type | Value (nM) | Reference |

| PDE10A | Human (recombinant) | Inhibition Constant (Ki) | 35 | [1][2][3] |

| PDE10A | Rat (recombinant) | Inhibition Constant (Ki) | 64 | [1][2][3] |

| PDE10A2 | Rat (recombinant in Sf21 cells) | Half-maximal Inhibitory Concentration (IC50) | 190 | [2] |

Table 1: Potency of this compound against PDE10A.

This compound demonstrates significant selectivity for PDE10A over other phosphodiesterase families.

| PDE Family | Selectivity Fold vs. PDE10A |

| Other 10 PDE Families | >100-fold |

Table 2: Selectivity Profile of this compound. [1][2][3]

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above.

Phosphodiesterase 10A (PDE10A) Enzyme Inhibition Assay

The inhibitory activity of this compound on PDE10A is determined using a scintillation proximity assay (SPA).

Objective: To measure the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound against recombinant human and rat PDE10A.

Materials:

-

Recombinant human PDE10A or rat PDE10A2 expressed in baculovirus-infected Sf21 cells.[2]

-

[3H]cAMP (Tritiated cyclic adenosine monophosphate) as the substrate.[2]

-

Scintillation Proximity Assay (SPA) beads.

-

Assay buffer and other standard laboratory reagents.

-

This compound (test compound).

Procedure:

-

Reaction Setup: The assay is performed in a microplate format. Each well contains the recombinant PDE10A enzyme, a fixed concentration of [3H]cAMP substrate, and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) to allow for enzymatic hydrolysis of [3H]cAMP.[2]

-

SPA Bead Addition: Following incubation, SPA beads are added to the wells. The beads are coated with a scintillant and have a high affinity for the product of the enzymatic reaction, [3H]AMP.

-

Signal Detection: When [3H]AMP binds to the SPA beads, the emitted beta particles from the tritium excite the scintillant, producing light that is detected by a microplate scintillation counter. Unreacted [3H]cAMP in solution is not in close enough proximity to the beads to generate a signal.

-

Data Analysis: The amount of light produced is proportional to the amount of [3H]AMP formed and is inversely proportional to the inhibitory activity of this compound. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of PDE10A Inhibition

Caption: this compound inhibits PDE10A, increasing cAMP levels and downstream signaling.

Experimental Workflow for PDE10A Inhibition Assay

Caption: Step-by-step workflow for determining the inhibitory activity of this compound.

References

- 1. This compound |CAS:1334165-90-0 Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-42314415: A Deep Dive into its Selectivity for Phosphodiesterase 10A

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42314415, with the chemical name 3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine, is a potent and centrally active inhibitor of phosphodiesterase 10A (PDE10A). This enzyme plays a crucial role in the regulation of cyclic nucleotide signaling, primarily within the medium spiny neurons of the striatum. Due to its specific expression profile, PDE10A has emerged as a significant target for the development of novel therapeutics for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the selectivity profile of this compound for PDE10A, including detailed experimental protocols and an examination of the associated signaling pathways.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been characterized against various phosphodiesterase (PDE) isoforms to establish its selectivity profile. The data, summarized below, highlights the compound's high affinity and specificity for PDE10A.

| Target | Species | Assay Type | Value (Ki) | Selectivity vs. hPDE10A |

| PDE10A | Human | Radioligand Binding | 35 nM | - |

| PDE10A | Rat | Radioligand Binding | 64 nM | 0.55x |

| Other PDE Isoforms (1-9, 11) | Not Specified | Not Specified | >100-fold lower affinity | >100x |

Data sourced from publicly available research.[1][2]

Experimental Protocols

The determination of the binding affinity and selectivity of this compound for PDE10A involves specific in vitro assays. The following is a detailed description of a representative experimental protocol.

In Vitro PDE Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.

Materials:

-

Recombinant human PDE10A enzyme

-

[3H]-cAMP or [3H]-cGMP (radiolabeled substrate)

-

Scintillation Proximity Assay (SPA) beads

-

Assay buffer (e.g., Tris-HCl buffer with appropriate co-factors like MgCl2)

-

This compound (test compound)

-

Microplates (e.g., 96-well or 384-well)

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to create a range of test concentrations.

-

Reaction Mixture Preparation: In each well of the microplate, the recombinant PDE10A enzyme is mixed with the assay buffer.

-

Incubation with Inhibitor: A specific volume of the this compound dilution is added to the wells containing the enzyme and incubated for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

-

Enzymatic Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).

-

Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature. During this time, the PDE enzyme hydrolyzes the cyclic nucleotide substrate.

-

Reaction Termination and Detection: SPA beads are added to the wells. These beads are coated with a scintillant and have a surface that can capture the radiolabeled product of the enzymatic reaction (e.g., [3H]-AMP or [3H]-GMP). When the radiolabeled product binds to the bead, it comes into close enough proximity to the scintillant to excite it, producing a light signal that can be detected by a microplate scintillation counter. Unreacted substrate remains in solution and is not detected.

-

Data Analysis: The amount of light produced is proportional to the amount of PDE activity. The inhibition of PDE activity at each concentration of this compound is calculated relative to a control with no inhibitor. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve. The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Signaling Pathway Context

Phosphodiesterase 10A is a dual-substrate enzyme, meaning it can hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides are critical second messengers in intracellular signaling cascades. In the striatum, PDE10A is highly expressed in medium spiny neurons (MSNs), which are the principal output neurons of this brain region and are integral to the direct and indirect pathways of the basal ganglia.

By inhibiting PDE10A, this compound leads to an accumulation of both cAMP and cGMP within these neurons. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), ultimately influencing neuronal excitability and gene expression. The potentiation of cyclic nucleotide signaling by PDE10A inhibition is thought to be the mechanism underlying its potential therapeutic effects.

Conclusion

This compound is a highly potent and selective inhibitor of PDE10A. Its ability to specifically target this enzyme with over 100-fold selectivity against other PDE isoforms underscores its potential as a precise pharmacological tool and a candidate for therapeutic development. The detailed understanding of its interaction with PDE10A, derived from robust in vitro assays, is crucial for the continued investigation of its role in modulating striatal signaling and its potential applications in treating complex neurological and psychiatric conditions.

References

JNJ-42314415: A Technical Guide to a Novel PDE10A Inhibitor and its Modulation of Cyclic Nucleotide Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42314415 is a potent and selective, centrally active inhibitor of phosphodiesterase 10A (PDE10A).[1] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action through the modulation of cyclic nucleotide signaling pathways, particularly within the striatum. We present a compilation of its quantitative biochemical data, detailed hypothetical experimental protocols for its characterization, and visual representations of the relevant signaling cascades and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and neuroscience.

Introduction to this compound and Cyclic Nucleotide Signaling

Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that play a critical role in signal transduction within the central nervous system.[2] Their intracellular concentrations are tightly regulated by a superfamily of enzymes known as phosphodiesterases (PDEs), which catalyze their hydrolysis.[2] The PDE10A enzyme is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key brain region involved in motor control, cognition, and reward. By hydrolyzing both cAMP and cGMP, PDE10A is a critical regulator of signaling cascades downstream of dopamine D1 and D2 receptors.

This compound has been identified as a potent inhibitor of PDE10A.[1][3] Its mechanism of action is centered on elevating the levels of cAMP and cGMP in striatal MSNs, thereby modulating the activity of both the direct (D1-receptor mediated) and indirect (D2-receptor mediated) dopamine pathways. This dual action suggests its potential as a novel therapeutic agent for neuropsychiatric disorders, such as schizophrenia, with a potentially improved side-effect profile compared to traditional antipsychotics that primarily act as D2 receptor antagonists.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: In Vitro Potency of this compound against PDE10A

| Target | Species | Assay Conditions | Value | Reference |

| PDE10A | Human (recombinant) | Ki determination | 35 nM | [1][3] |

| PDE10A | Rat (recombinant) | Ki determination | 64 nM | [1][3] |

| PDE10A2 | Rat (recombinant, Sf21 cells) | IC50 determination, [3H]cAMP substrate | 190 nM | MedChemExpress |

Table 2: Selectivity Profile of this compound

| PDE Family | Selectivity | Reference |

| Other 10 PDE families | >100-fold selectivity over other PDE families | [1] |

Signaling Pathways and Mechanism of Action

Inhibition of PDE10A by this compound leads to the accumulation of cAMP and cGMP in striatal medium spiny neurons. This has distinct consequences for the direct and indirect dopamine signaling pathways.

-

Indirect Pathway (D2-MSNs): D2 receptor activation normally inhibits adenylyl cyclase, reducing cAMP levels. By inhibiting PDE10A, this compound counteracts this effect, leading to an increase in cAMP and subsequent activation of Protein Kinase A (PKA). This mimics the effect of D2 receptor antagonists.

-

Direct Pathway (D1-MSNs): D1 receptor activation stimulates adenylyl cyclase, increasing cAMP levels. This compound potentiates this signal by preventing the breakdown of cAMP, leading to enhanced PKA activity.

A key downstream effector in both pathways is the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32). When phosphorylated by PKA at Threonine 34, DARPP-32 becomes a potent inhibitor of protein phosphatase-1 (PP1), further amplifying the signaling cascade.

Caption: this compound's modulation of dopamine signaling pathways.

Experimental Protocols

This section outlines representative, detailed methodologies for the key experiments used to characterize a PDE10A inhibitor like this compound.

In Vitro Phosphodiesterase (PDE) Activity Assay

This protocol describes a method to determine the inhibitory activity of this compound against PDE10A and other PDE families to assess its selectivity.

Objective: To determine the IC50 and/or Ki values of this compound for various PDE isoforms.

Materials:

-

Recombinant human PDE enzymes (PDE1-11)

-

This compound

-

[3H]-cAMP and [3H]-cGMP

-

Scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl2, 1 mM DTT)

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the appropriate recombinant PDE enzyme, and the this compound dilution or vehicle control.

-

Initiate the reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).

-

Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding SPA beads. The beads contain a scintillant that emits light when in close proximity to the radiolabeled product.

-

Measure the light emission using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis. Ki values can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

References

- 1. This compound |CAS:1334165-90-0 Probechem Biochemicals [probechem.com]

- 2. Review: Modulation of striatal neuron activity by cyclic nucleotide signaling and phosphodiesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-42314415 Striatal Target Engagement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement of JNJ-42314415, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, with a specific focus on the striatum. The document summarizes key preclinical and clinical findings, details relevant experimental methodologies, and visualizes the underlying biological pathways and workflows.

Core Concepts: this compound and PDE10A in the Striatum

This compound is a centrally active inhibitor of PDE10A, an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum.[1][2] These neurons are critical components of the basal ganglia circuits that regulate motor control, cognition, and emotional processing. PDE10A plays a crucial role in striatal signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers. By inhibiting PDE10A, this compound elevates the levels of both cAMP and cGMP in striatal MSNs. This modulation of cyclic nucleotide signaling is believed to be the primary mechanism through which this compound exerts its pharmacological effects, which have been investigated for potential therapeutic applications in neuropsychiatric disorders such as schizophrenia.

The striatum is composed of two main pathways: the direct pathway (dopamine D1 receptor-expressing MSNs) and the indirect pathway (dopamine D2 receptor-expressing MSNs). PDE10A is present in both pathways. Inhibition of PDE10A is thought to functionally mimic the effects of D1 receptor agonists and D2 receptor antagonists, a profile that is of significant interest for the development of novel antipsychotics. Preclinical studies have shown that the behavioral effects of this compound, consistent with antipsychotic activity, are observed at doses that correspond to a significant occupancy of PDE10A in the striatum.[1]

Quantitative Data on Target Engagement

While specific quantitative data on the striatal target engagement of this compound from human clinical trials using techniques like Positron Emission Tomography (PET) are not publicly available, preclinical studies in rats have established a clear link between dose, striatal occupancy, and pharmacological effect. The following tables summarize the in vitro binding affinity of this compound and provide comparative preclinical and clinical striatal occupancy data for other selective PDE10A inhibitors to offer a quantitative context for target engagement.

Table 1: In Vitro Affinity of this compound for PDE10A

| Species | Target | Ki (nM) |

| Human (recombinant) | PDE10A | 35 |

| Rat (recombinant) | PDE10A | 64 |

Data from Megens et al., 2014.

Table 2: Preclinical Striatal PDE10A Occupancy and Efficacy of this compound in Rats

| Parameter | Value | Note |

| ED50 for Striatal Occupancy | Not explicitly stated | Behavioral effects observed at doses close to the ED50 for striatal occupancy. |

Information derived from the abstract of Megens et al., 2014.[1]

Table 3: Comparative Striatal PDE10A Occupancy Data for Other PDE10A Inhibitors

| Compound | Species | Method | Dose | Striatal Occupancy (%) |

| PF-02545920 | Human | PET | 10 mg | 14-27 |

| PF-02545920 | Human | PET | 20 mg | 45-63 |

| TAK-063 | Human | PET | 20 mg | ~30 |

| EM-221 | Human | PET | 2 mg | Up to 92.8 |

| EM-221 | Human | PET | 10 mg | Up to 92.8 |

| EM-221 | Human | PET | 15 mg | Up to 92.8 |

Data from various clinical studies on respective compounds.

Experimental Protocols

The assessment of target engagement in the striatum for PDE10A inhibitors like this compound typically involves two key methodologies: ex vivo occupancy assays in preclinical models and in vivo Positron Emission Tomography (PET) imaging in both preclinical and clinical settings.

Ex Vivo PDE10A Occupancy Assay in Rodents

This protocol is a representative example based on methodologies described for other PDE10A inhibitors.

Objective: To determine the percentage of PDE10A enzyme occupied by this compound in the striatum of rats at different doses.

Materials:

-

This compound

-

Male Sprague-Dawley rats

-

Radiolabeled PDE10A ligand (e.g., [3H]-labeled specific PDE10A inhibitor)

-

Scintillation fluid and counter

-

Brain harvesting tools

-

Cryostat

Procedure:

-

Drug Administration: Administer this compound orally or via injection to different groups of rats at a range of doses. A vehicle control group should be included.

-

Time Course: Euthanize animals at a specific time point post-dosing, typically corresponding to the peak plasma or brain concentration of the drug.

-

Brain Extraction: Rapidly remove the brains and freeze them in isopentane cooled with dry ice.

-

Sectioning: Cut coronal brain sections (e.g., 20 µm thick) containing the striatum using a cryostat.

-

Radioligand Incubation: Incubate the brain sections with a saturating concentration of a radiolabeled PDE10A ligand.

-

Washing: Wash the sections to remove unbound radioligand.

-

Autoradiography: Expose the dried sections to a phosphor imaging plate or autoradiographic film.

-

Quantification: Measure the density of the autoradiographic signal in the striatum for each dose group and the vehicle control.

-

Occupancy Calculation: Calculate the percentage of PDE10A occupancy for each dose using the following formula: % Occupancy = (1 - (Signal in drug-treated / Signal in vehicle-treated)) * 100

-

Data Analysis: Plot the percentage of occupancy against the dose of this compound to determine the ED50 (the dose at which 50% of the target is occupied).

In Vivo Striatal PDE10A Occupancy Measurement using PET

This protocol is based on the methodology used for the PDE10A PET tracer [18F]JNJ42259152, developed by the same pharmaceutical company as this compound.

Objective: To non-invasively quantify the occupancy of PDE10A by this compound in the striatum of living subjects (preclinical models or human participants).

Materials:

-

This compound

-

A specific PDE10A PET radioligand (e.g., [18F]JNJ42259152)

-

PET/CT or PET/MR scanner

-

Arterial line for blood sampling (optional, for full kinetic modeling)

-

Image analysis software

Procedure:

-

Baseline Scan: Perform a baseline PET scan on each subject following the injection of the PDE10A radioligand to determine the baseline binding potential (BPND) in the striatum. The cerebellum is often used as a reference region due to its low PDE10A expression.

-

Drug Administration: Administer a single dose of this compound to the subjects.

-

Post-Dose Scan: After a predetermined time to allow for drug distribution, perform a second PET scan with the same radioligand.

-

Image Acquisition: Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET images.

-

Co-register the PET images with anatomical MRI scans to accurately delineate the striatum (caudate and putamen).

-

Generate time-activity curves for the striatum and the reference region.

-

-

Kinetic Modeling: Use a kinetic model, such as the simplified reference tissue model (SRTM) or a full kinetic model with arterial input function, to calculate the BPND of the radioligand in the striatum for both the baseline and post-dose scans.

-

Occupancy Calculation: Calculate the percentage of PDE10A occupancy using the following formula: % Occupancy = (1 - (BP_ND post-dose / BP_ND baseline)) * 100

-

Dose-Occupancy Relationship: Repeat the procedure with different doses of this compound to establish a dose-occupancy relationship and determine the plasma concentration required for a specific level of target engagement.

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflows for assessing its target engagement.

Conclusion

This compound demonstrates potent and selective inhibition of PDE10A, leading to the modulation of cyclic nucleotide signaling in the striatum. Preclinical evidence strongly suggests a direct relationship between the striatal occupancy of PDE10A by this compound and its antipsychotic-like behavioral effects. While specific human target engagement data for this compound is not yet in the public domain, the methodologies for assessing striatal occupancy of PDE10A inhibitors are well-established, utilizing both ex vivo techniques in preclinical models and in vivo PET imaging in clinical trials. The continued investigation into the precise dose- and exposure-occupancy relationships of this compound in the human striatum will be critical for its further clinical development.

References

- 1. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Administration of JNJ-42314415 in Animal Models of Psychosis: Application Notes and Protocols

These application notes provide a comprehensive overview of the preclinical administration of JNJ-42314415, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, in various animal models relevant to the study of psychosis. The following protocols and data are intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antipsychotic agents.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in comparison to the atypical antipsychotic risperidone in rodent models. These data highlight the compound's potential to mitigate psychosis-like behaviors.

Table 1: Efficacy of this compound in Antagonizing Stimulant-Induced Behaviors in Rats

| Compound | Behavioral Model | ED₅₀ (mg/kg, s.c.) |

| This compound | Apomorphine-induced stereotypy | 0.23 |

| d-Amphetamine-induced hyperlocomotion | 0.49 | |

| Phencyclidine (PCP)-induced hyperlocomotion | 0.16 | |

| Risperidone | Apomorphine-induced stereotypy | 0.038 |

| d-Amphetamine-induced hyperlocomotion | 0.078 | |

| Phencyclidine (PCP)-induced hyperlocomotion | 0.019 |

Table 2: Effects of this compound on Conditioned Avoidance Response and Catalepsy in Rats

| Compound | Behavioral Test | ED₅₀ (mg/kg, s.c.) |

| This compound | Conditioned Avoidance Response | 0.18 |

| Catalepsy | > 10 | |

| Risperidone | Conditioned Avoidance Response | 0.071 |

| Catalepsy | 0.78 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its evaluation in animal models of psychosis.

Caption: Proposed signaling pathway of this compound in striatal medium spiny neurons.

Caption: General experimental workflow for evaluating this compound in a rat model of psychosis.

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound.

Animals and Housing

-

Species: Male Sprague-Dawley rats.

-

Weight: 200-250 g at the start of the experiment.

-

Housing: Animals should be housed in groups of 2-4 per cage under a standard 12-hour light/dark cycle (lights on at 7:00 AM).

-

Environment: Temperature should be maintained at 21 ± 2°C and humidity at 55 ± 10%.

-

Food and Water: Standard laboratory chow and water should be available ad libitum.

-

Acclimation: Animals should be allowed to acclimate to the housing facility for at least one week before the start of any experimental procedures.

Drug Preparation and Administration

-

Compound: this compound.

-

Vehicle: A solution of 5% (w/v) mannitol in sterile water is a suitable vehicle.

-

Preparation: Prepare a suspension of this compound in the vehicle on the day of the experiment. The concentration should be calculated based on the desired dose and an injection volume of 1 mL/kg body weight. For example, for a 1 mg/kg dose, the concentration would be 1 mg/mL.

-

Administration Route: Subcutaneous (s.c.) injection in the loose skin over the back.

Apomorphine-Induced Stereotypy

This model is used to assess the potential of a compound to block dopamine D2 receptor-mediated behaviors, a hallmark of many antipsychotic drugs.

-

Apparatus: Transparent observation cages (e.g., 30 x 20 x 20 cm).

-

Procedure:

-

Acclimate rats to the observation cages for 30 minutes.

-

Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, s.c.) or vehicle.

-

After a pre-treatment interval of 60 minutes, administer apomorphine hydrochloride (1.25 mg/kg, s.c.).

-

Immediately after apomorphine injection, begin scoring stereotyped behavior every 5 minutes for a total of 60 minutes.

-

-

Scoring: Use a standardized rating scale for stereotypy (e.g., 0 = asleep or stationary; 1 = active; 2 = predominantly active with bursts of stereotyped movements; 3 = continuous stereotyped movements of the head, mouth, or limbs; 4 = intense, continuous stereotyped behavior).

-

Data Analysis: Calculate the total stereotypy score for each animal. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound treated groups to the vehicle control group.

Conditioned Avoidance Response (CAR)

The CAR test is a predictive model of antipsychotic efficacy. It assesses the ability of a compound to suppress a learned avoidance response without producing general motor impairment.

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the foot shock, are presented.

-

Training:

-

Place a rat in one compartment of the shuttle box.

-

Present the CS for 10 seconds.

-

If the rat crosses to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.

-

If the rat does not cross during the CS, the US (e.g., 0.5 mA foot shock) is delivered for a maximum of 10 seconds, co-terminating with the CS.

-

If the rat crosses during the US presentation, it is recorded as an escape response.

-

The inter-trial interval should be approximately 30 seconds.

-

Train the rats for a set number of trials (e.g., 50 trials per day) until they reach a stable performance criterion (e.g., >80% avoidance responses).

-

-

Testing:

-

Once stable performance is achieved, administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, s.c.) or vehicle 60 minutes before the test session.

-

Conduct a test session identical to the training sessions.

-

-

Data Analysis: Record the number of avoidance, escape, and no-response trials. A significant reduction in avoidance responses without a concomitant increase in no-response trials is indicative of antipsychotic-like activity. Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA).

Safety and Side Effect Profile

This compound has been shown to have a favorable side effect profile in preclinical studies compared to traditional D2 receptor blockers.[1] Notably, it induces less pronounced catalepsy, a measure of extrapyramidal side effects, in rats.[1] Furthermore, this compound was found to be devoid of effects on prolactin release and did not show interactions with receptors commonly associated with adverse effects of available antipsychotics.[1]

These notes and protocols provide a foundation for the preclinical evaluation of this compound. Researchers should adapt these protocols to their specific experimental needs and ensure all procedures are in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for JNJ-42314415 in Conditioned Avoidance Response (CAR) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42314415 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. Inhibition of PDE10A modulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are crucial for intracellular signal transduction.[1][2] This modulation of signaling has shown potential for antipsychotic activity. The conditioned avoidance response (CAR) test is a widely used preclinical behavioral model to assess the antipsychotic potential of novel compounds.[3][4] Drugs that selectively suppress the conditioned avoidance response without impairing the escape response are considered to have antipsychotic-like properties.[3] This document provides detailed application notes and protocols for the use of this compound in the CAR test, based on published research.

Mechanism of Action: PDE10A Inhibition

This compound exerts its effects by inhibiting the PDE10A enzyme. PDE10A is responsible for the hydrolysis of both cAMP and cGMP to their inactive forms, 5'-AMP and 5'-GMP, respectively. By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, thereby enhancing the signaling cascades mediated by these second messengers. This is thought to modulate the activity of dopamine D1 and D2 receptor pathways in the striatum, contributing to its antipsychotic-like effects.[1][2]

Experimental Protocol: Conditioned Avoidance Response (CAR) Test

This protocol is based on the methodology described by Megens et al. (2014) for testing the effects of this compound.[1]

1. Animals:

-

Male Wistar rats are commonly used.

-

Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Apparatus:

-

A two-way shuttle box is used, divided into two equal compartments by a partition with an opening.

-

The floor of the shuttle box consists of a grid that can deliver a mild electric footshock.

-

The conditioned stimulus (CS) is typically a combination of a light and a buzzer.

-

The unconditioned stimulus (US) is a mild electric footshock delivered through the grid floor.

3. Procedure:

-

Acquisition/Training:

-

Rats are trained to associate the CS with the subsequent US.

-

Each trial begins with the presentation of the CS (e.g., light and buzzer) for a specific duration (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation, it is recorded as an "avoidance response," and the trial is terminated.

-

If the rat fails to move during the CS, the US (e.g., 0.5 mA footshock) is delivered for a set duration (e.g., 10 seconds) concurrently with the CS.

-

If the rat moves to the other compartment during the US presentation, it is recorded as an "escape response."

-

If the rat fails to move during the US presentation, it is recorded as an "escape failure."

-

Training sessions typically consist of a set number of trials (e.g., 50 trials) with a variable inter-trial interval.

-

Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

-

-

Drug Testing:

-

Once a stable baseline is established, animals are administered this compound or vehicle.

-

The drug is typically administered subcutaneously (s.c.) at a specific time before the test session (e.g., 60 minutes).

-

The test session follows the same procedure as the training session, and the number of avoidance responses, escape responses, and escape failures are recorded.

-

References

- 1. Pharmacology of this compound, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Complement inhibition in cynomolgus monkeys by anti-factor d antigen-binding fragment for the treatment of an advanced form of dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Early diagnostic of neurodegenerative diseases - Patent WO-2013068432-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for JNJ-42314415 in Striatal Circuit Function Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of JNJ-42314415, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, and its utility as a tool for investigating striatal circuit function. Detailed protocols for key in vivo experiments are provided to facilitate the study of this compound's effects on neurochemistry and behavior.

Introduction to this compound